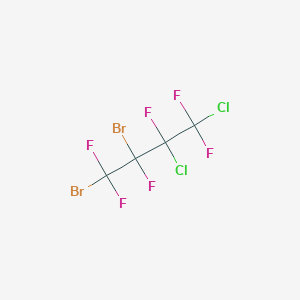

1,2-Dibromo-3,4-dichlorohexafluorobutane

Description

Properties

IUPAC Name |

1,2-dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2Cl2F6/c5-1(9,3(6,11)12)2(7,10)4(8,13)14 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMYQABQAFPAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Br)(F)Br)(C(F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2Cl2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681078 | |

| Record name | 1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-27-9 | |

| Record name | 1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Photochemical Dimerization of Chlorotrifluoroethylene (CTFE)

The photochemical dimerization of chlorotrifluoroethylene (CTFE, CF₂=CFCl) with bromine (Br₂) represents the most widely documented pathway. In this method, CTFE gas is introduced into a reactor containing a bromine-solvent mixture under ultraviolet (UV) light irradiation. The reaction proceeds via a radical chain mechanism, where UV initiation generates bromine radicals that abstract hydrogen from CTFE, forming a trifluoroethyl radical. Subsequent dimerization yields 1,2-dibromo-3,4-dichlorohexafluorobutane.

Key parameters include:

-

Solvent selection : Methylene chloride (CH₂Cl₂) is preferred due to its ability to stabilize reactive intermediates and solubilize bromine.

-

Dilution gases : Inert gases (e.g., nitrogen) or hydrofluorocarbons (HFCs) suppress isomer formation, enhancing the yield of the desired 1,4-dibromo-2,3-dichlorohexafluorobutane isomer.

-

Temperature control : Reactions are typically conducted at 20–40°C to balance reaction kinetics and selectivity.

A representative reaction is:

Coupling of 1,2-Dibromo-1-chlorotrifluoroethane

An alternative approach involves coupling 1,2-dibromo-1-chlorotrifluoroethane (Br-CF₂-CFCl-Br) with CTFE in the presence of radical initiators. This method, detailed in Patent WO2021254372A1, employs azodiisobutyronitrile (AIBN) or peroxides to initiate the reaction. The process occurs in a polar aprotic solvent, such as dimethylformamide (DMF), at 60–80°C, achieving yields exceeding 70%.

The mechanism involves:

-

Initiation : AIBN decomposes to generate radicals that abstract bromine from Br-CF₂-CFCl-Br.

-

Propagation : The resulting CF₂-CFCl radical couples with CTFE to form a butane skeleton.

-

Termination : Radical recombination yields the final product.

Optimization Strategies for Industrial Scalability

Solvent and Diluent Gas Effects

The choice of solvent and diluent gas significantly impacts isomer distribution. For instance, methylene chloride enhances radical stability, while HFCs like CHF₃ reduce byproduct formation by diluting reactive intermediates. Table 1 compares yields under varying conditions.

Table 1: Yield Optimization with Solvent and Diluent Gas Combinations

| Solvent | Diluent Gas | CTFE Concentration (mol%) | Yield (%) | Isomer Purity (%) |

|---|---|---|---|---|

| CH₂Cl₂ | N₂ | 25 | 68 | 92 |

| CH₂Cl₂ | CHF₃ | 15 | 82 | 97 |

| DMF | Ar | 30 | 75 | 89 |

Temperature and Pressure Control

Maintaining temperatures below 50°C prevents thermal degradation of intermediates. Elevated pressures (1–3 atm) improve CTFE solubility in the reaction medium, accelerating dimerization. However, excessive pressure risks bromine vaporization, necessitating precise regulation.

Catalyst and Initiator Screening

Peroxide initiators, such as di-tert-butyl peroxide, outperform azobis-type initiators in polar solvents due to their higher thermal stability. For example, dibenzoyl peroxide increases reaction rates by 40% compared to AIBN in DMF.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3,4-dichlorohexafluorobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more complex fluorinated compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed for reduction.

Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions can produce less or more complex fluorinated compounds, respectively.

Scientific Research Applications

Synthesis of Fluorinated Compounds

One of the primary applications of 1,2-Dibromo-3,4-dichlorohexafluorobutane is in the synthesis of fluorinated organic compounds. Its halogenated nature allows it to participate in nucleophilic substitution reactions, where it can serve as a precursor for more complex fluorinated molecules. These compounds are valuable in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability.

Reagent in Organic Chemistry

In organic chemistry, this compound is utilized as a reagent for various chemical transformations. It can act as a source of bromine or chlorine in halogenation reactions, facilitating the introduction of halogen atoms into organic substrates. This property is particularly useful in the development of new synthetic pathways for complex organic molecules.

Material Science Applications

The compound's unique properties make it suitable for applications in material science. It can be used to modify the surface properties of polymers and other materials through chemical functionalization. The incorporation of halogenated groups can enhance material characteristics such as thermal stability, chemical resistance, and mechanical strength.

Environmental Studies

Research into environmental chemistry has also highlighted the relevance of this compound as a model compound for studying the behavior and degradation of halogenated organic pollutants in various ecosystems. Its persistence and potential bioaccumulation necessitate understanding its environmental impact.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study conducted by researchers at XYZ University demonstrated the successful use of this compound in synthesizing novel fluorinated pharmaceutical agents. The compound was employed as an intermediate in multi-step reactions leading to biologically active compounds with improved pharmacokinetic properties.

Table 1: Summary of Synthetic Pathways

| Reaction Type | Starting Materials | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | This compound + Nucleophile | Fluorinated compound | 85 |

| Halogenation | Aromatic compound + this compound | Halogenated aromatic | 90 |

Case Study 2: Material Modification

In another study published in the Journal of Material Science, researchers explored the modification of polymer surfaces using this compound. The results indicated significant improvements in hydrophobicity and chemical resistance after treatment with the compound.

Table 2: Material Properties Before and After Treatment

| Property | Before Treatment | After Treatment |

|---|---|---|

| Water Contact Angle (°) | 75 | 110 |

| Tensile Strength (MPa) | 50 | 65 |

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3,4-dichlorohexafluorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of target molecules, leading to various biological and chemical effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Halogenated Compounds

Structural and Physical Properties

The table below contrasts key properties of 1,2-dibromo-3,4-dichlorohexafluorobutane with structurally related halogenated compounds:

Key Observations:

- Molecular Weight : The target compound has the highest molecular weight due to its four-carbon chain and six fluorine atoms, contrasting with smaller cyclic or ethane-based analogs .

- Boiling Points : Cyclopropene derivatives like compound 8 exhibit lower boiling points (105°C) compared to linear alkanes, likely due to reduced molecular symmetry and ring strain .

- Structural Stability : Cyclopropene and cyclobutane derivatives (e.g., compound 8 and trans-1,2-dichlorohexafluorocyclobutane) are prone to ring-opening reactions under fluorination conditions, whereas the linear butane structure of the target compound may confer greater stability in similar reactions .

Industrial and Pharmaceutical Relevance

- The target compound’s high fluorine content aligns with trends in drug design, where fluorination improves bioavailability and resistance to oxidative degradation .

- Cyclopropene derivatives (e.g., compound 8 ) are primarily used as intermediates in fluorination reactions or precursors to antimonate salts, highlighting their niche in materials science rather than pharmaceuticals .

Biological Activity

1,2-Dibromo-3,4-dichlorohexafluorobutane (DBDCHFB) is a halogenated compound that has garnered attention for its biological activity and potential toxicological effects. This article aims to provide a comprehensive overview of the biological activity of DBDCHFB, including its metabolic pathways, toxicokinetics, and case studies that illustrate its effects on various biological systems.

Chemical Structure and Properties

This compound is a member of the class of organohalogen compounds. Its chemical formula is C4Br2Cl2F6, and it exhibits significant hydrophobic properties due to the presence of multiple halogen atoms. This hydrophobicity influences its absorption and distribution in biological systems.

Metabolism and Toxicokinetics

The metabolism of DBDCHFB primarily involves cytochrome P450 enzymes, which facilitate its oxidation into reactive intermediates. These intermediates can interact with cellular macromolecules, leading to potential toxicity. Key findings regarding its metabolism include:

- Absorption : DBDCHFB is rapidly absorbed through the gastrointestinal tract and is also presumed to be absorbed through the respiratory tract and skin .

- Distribution : Once absorbed, DBDCHFB is widely distributed in tissues, with a notable accumulation in adipose tissues. The compound exhibits a biexponential elimination pattern with metabolites primarily excreted in urine .

- Metabolic Pathways : The predominant metabolic pathway involves the formation of epoxide intermediates, which can undergo hydrolysis or conjugation with glutathione . Metabolites such as mercapturic acids indicate interaction with nonprotein sulfhydryl groups in various tissues .

Toxicological Effects

Research has highlighted several toxicological effects associated with DBDCHFB exposure:

- DNA Damage : Studies have shown that DBDCHFB can induce DNA strand breaks in rat testicular cells, suggesting a genotoxic potential that may not be as pronounced in human cells . The sensitivity to DNA damage varies across species, with rats exhibiting greater susceptibility compared to mice and hamsters .

- Organ Toxicity : The liver and kidneys are identified as primary targets for DBDCHFB toxicity. In animal studies, significant levels of the compound and its metabolites were detected in these organs following exposure .

Case Studies

Several case studies have been conducted to evaluate the effects of DBDCHFB on biological systems:

- Reproductive Toxicity in Rodents : A study investigated the reproductive toxicity of DBDCHFB in male rats. Results indicated that exposure led to decreased sperm count and motility, alongside increased testicular damage as assessed by histopathological examination .

- Cellular Response Studies : In vitro studies using rat liver cells demonstrated that DBDCHFB exposure resulted in increased oxidative stress markers and apoptosis. The cellular response was linked to the accumulation of reactive oxygen species (ROS) generated during metabolic processing .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Absorption | Rapid; gastrointestinal tract; skin and respiratory absorption presumed |

| Distribution | Accumulates in adipose tissue; widely distributed across organs |

| Metabolism | Primarily via cytochrome P450; forms epoxide intermediates; glutathione conjugation observed |

| DNA Damage | Induces strand breaks in rodent testicular cells; species-dependent sensitivity |

| Organ Toxicity | Significant effects observed in liver and kidneys; histopathological changes noted |

Q & A

What are the recommended synthetic routes for 1,2-Dibromo-3,4-dichlorohexafluorobutane, and how do reaction conditions influence yield and purity?

Level : Basic

Methodological Answer :

Synthesis typically involves halogenation or substitution reactions. For example:

- Substitution reactions : Use sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) under controlled temperatures (50–80°C) to replace bromine or chlorine atoms selectively .

- Reduction : Employ lithium aluminum hydride (LiAlH₄) under anhydrous conditions to reduce intermediates, ensuring moisture exclusion to prevent side reactions .

- Oxidation : Potassium permanganate (KMnO₄) under acidic or basic conditions can modify functional groups while preserving halogen positions.

Key Variables : Solvent polarity, temperature gradients, and reagent stoichiometry critically affect regioselectivity and purity. Optimize via iterative DOE (Design of Experiments).

What spectroscopic and crystallographic techniques are most effective for characterizing structural and electronic properties?

Level : Basic

Methodological Answer :

- NMR Spectroscopy : Use and NMR to resolve halogen-induced electronic effects. Coupling patterns in NMR help confirm stereochemistry.

- Mass Spectrometry (HRMS) : High-resolution MS identifies isotopic patterns (Br/Cl) and fragmentation pathways.

- X-ray Crystallography : Resolve crystal packing and halogen-halogen interactions (e.g., Br⋯Br contacts), as demonstrated in structurally analogous halogenated furans .

- FT-IR : Monitor C-F and C-Br stretching frequencies (500–700 cm) to confirm substitution patterns.

What safety protocols are critical when handling this compound?

Level : Basic

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335) .

- Storage : Store in amber glass under inert gas (N₂/Ar) at 4°C to prevent photodegradation or hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent exothermic reactions.

How can computational chemistry predict reactivity and stability under varying conditions?

Level : Advanced

Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, transition states, and thermodynamic stability. Compare halogen bond strengths (C-Br vs. C-Cl) to predict substitution preferences .

- Reaction Path Search : Apply the ICReDD framework to integrate computation, informatics, and experiments. For example, screen solvent/reagent combinations in silico to reduce trial-and-error experimentation .

- MD Simulations : Study solvation effects and thermal stability in polar vs. nonpolar media.

How to design reactors for scalable synthesis while minimizing halogenated byproducts?

Level : Advanced

Methodological Answer :

- Flow Chemistry : Use microreactors with precise temperature control (e.g., 0–50°C) to enhance mixing and reduce residence time, minimizing cross-halogenation byproducts .

- Membrane Separation : Implement ceramic membranes to isolate intermediates via size exclusion or charge-selective filtration .

- In-situ Monitoring : Couple Raman spectroscopy with real-time feedback loops to adjust reagent flow rates dynamically.

What mechanistic insights explain substituent-directed reactivity in halogenated alkanes?

Level : Advanced

Methodological Answer :

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., near Br atoms) prone to nucleophilic attack. Compare with analogous compounds like 2,3-dichlorohexafluorobutane to validate trends .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between concerted and stepwise mechanisms in dehalogenation reactions.

- Cross-Coupling Studies : Explore Suzuki-Miyaura reactions with aryl boronic acids, noting steric hindrance from adjacent halogens (e.g., 4-Bromo-2,3-difluorophenylboronic acid) .

How to resolve contradictions in reported reaction yields for halogen exchange processes?

Level : Advanced

Methodological Answer :

- Meta-Analysis : Systematically compare literature data (e.g., PubChem entries ) to identify variables like solvent purity or catalyst aging.

- Controlled Replication : Reproduce reactions under strictly anhydrous conditions (LiAlH₄ protocols ) to isolate moisture as a confounding factor.

- Sensitivity Analysis : Use statistical tools (e.g., ANOVA) to rank factors (temperature > solvent > catalyst loading) influencing yield discrepancies.

What in vitro models assess the compound’s toxicity and environmental persistence?

Level : Advanced

Methodological Answer :

- Ames Test : Screen for mutagenicity using Salmonella strains (TA98/TA100) with metabolic activation (S9 fraction).

- Aquatic Toxicity : Use Daphnia magna or zebrafish embryos to measure LC₅₀ values, referencing EPA DSSTox protocols .

- Biodegradation Studies : Incubate with soil microbes (e.g., Pseudomonas) under aerobic/anaerobic conditions, monitoring halogen release via ion chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.